2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid
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Overview
Description
2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group and a dichlorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzene and acetic anhydride.
Acetylation: The first step involves the acetylation of 2,3-dichlorobenzene using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amination: The acetylated product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Formation of Propanoic Acid:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may play a role in binding to active sites, while the dichlorophenyl group may influence the compound’s overall stability and reactivity. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-3-(2,4-dichlorophenyl)propanoic acid
- 2-(Acetylamino)-3-(3,4-dichlorophenyl)propanoic acid
- 2-(Acetylamino)-3-(2,3-difluorophenyl)propanoic acid
Uniqueness
2-(Acetylamino)-3-(2,3-dichlorophenyl)propanoic acid is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Comparatively, other similar compounds may have different substitution patterns, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-acetamido-3-(2,3-dichlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-9(11(16)17)5-7-3-2-4-8(12)10(7)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVYJALVKRRMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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